molecular formula C17H25NO4 B13536382 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

Cat. No.: B13536382
M. Wt: 307.4 g/mol
InChI Key: ZLUXRQGEUCGUFS-CQSZACIVSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an isopropyl-substituted phenyl ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.

    Coupling with the phenyl ring: The protected amino acid is then coupled with a 4-isopropylphenyl derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The isopropylphenyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

    3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: A similar compound lacking the isopropyl group, which may affect its reactivity and interactions.

    N-Boc-phenylalanine: A related compound with a phenylalanine backbone, used in peptide synthesis.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid is unique due to its chiral center and the presence of the isopropyl-substituted phenyl ring. These features contribute to its specific reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

ZLUXRQGEUCGUFS-CQSZACIVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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